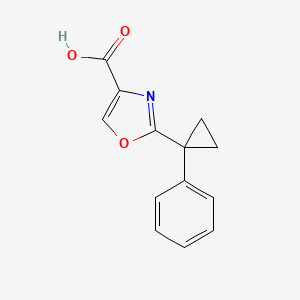

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid

説明

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid (CAS No. 1272947-00-8) is a heterocyclic compound featuring an oxazole ring substituted with a phenylcyclopropyl group at the 2-position and a carboxylic acid moiety at the 4-position . This compound is of interest in medicinal chemistry and materials science due to its unique structural features, which may influence biological activity and physicochemical properties.

特性

IUPAC Name |

2-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-11(16)10-8-17-12(14-10)13(6-7-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRGYNHYFOABCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C3=NC(=CO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Robinson-Gabriel Synthesis with Cyclopropane-Containing Acyl Precursors

The Robinson-Gabriel method, involving cyclodehydration of α-acylaminoketones, is adaptable to incorporate the 1-phenylcyclopropyl group. Here, 1-phenylcyclopropanecarboxylic acid serves as the acyl source, converted to its acid chloride and coupled with α-aminoketones (e.g., 2-amino-3-ketopropanoic acid ethyl ester). Cyclodehydration with polyphosphoric acid (PPA) or H₂SO₄ yields the oxazole core .

Experimental Insights :

-

Acylaminoketone Formation : Reaction of 1-phenylcyclopropanecarbonyl chloride (1.1 equiv) with ethyl 2-aminoacetoacetate in THF at 0°C produces the intermediate.

-

Cyclodehydration : Heating with PPA at 120°C for 6 h drives oxazole formation, as seen in analogous syntheses of benzoimidazole-thiazole hybrids .

Challenges :

-

Regioselectivity in cyclodehydration must favor the 2,4-substituted oxazole over alternative isomers.

-

Hydrolysis of the ester to the carboxylic acid requires mild basic conditions (e.g., LiOH in THF/H₂O) to preserve the cyclopropane ring.

Van Leusen Oxazole Synthesis Using TosMIC and Cyclopropane Ketones

The Van Leusen reaction, employing tosylmethyl isocyanide (TosMIC) and ketones, provides a direct route to 4-oxazolecarboxylic acids. For this target, 1-phenylcyclopropyl methyl ketone reacts with TosMIC in methanol under basic conditions, forming the oxazole ring with inherent carboxylate functionality .

Synthetic Pathway :

-

Ketone Synthesis : Convert 1-phenylcyclopropanecarboxylic acid to its methyl ketone via Weinreb amide formation (using NHMe(OMe)) followed by Grignard addition (MeMgBr).

-

Oxazole Formation : Treat the ketone with TosMIC (1.5 equiv) and K₂CO₃ in MeOH at 60°C for 24 h.

-

Acidification : Neutralize with HCl to yield the free carboxylic acid.

Yield Optimization :

-

Excess TosMIC (2.0 equiv) and prolonged reaction times (48 h) improve conversion, as demonstrated in thiazole syntheses .

Post-Oxazole Cyclopropanation via Transition Metal Catalysis

Introducing the cyclopropane moiety after oxazole assembly avoids challenges associated with boronic acid synthesis. A vinyl-substituted oxazole (e.g., 2-vinyl-4-oxazolecarboxylic acid ethyl ester) undergoes cyclopropanation using diazo compounds (e.g., phenyldiazomethane) and Rh₂(OAc)₄ catalysis .

Procedure :

-

Vinyl Oxazole Preparation : Synthesize 2-vinyl-4-oxazolecarboxylate via Heck coupling of 2-bromooxazole with ethylene.

-

Cyclopropanation : React with phenyldiazomethane (1.2 equiv) and Rh₂(OAc)₄ (2 mol%) in DCM at 25°C for 2 h.

-

Ester Hydrolysis : Treat with NaOH/EtOH to afford the carboxylic acid.

Advantages :

-

High stereocontrol achievable via chiral catalysts.

-

Compatibility with diverse diazo reagents for substituent variation.

Multi-Component Assembly via Ugi Reaction

The Ugi four-component reaction (amine, aldehyde, isocyanide, carboxylic acid) offers a convergent route. Here, 1-phenylcyclopropanecarboxylic acid, a β-ketoaldehyde, an amine, and TosMIC react to form the oxazole scaffold in one pot.

Mechanistic Steps :

-

Condensation of β-ketoaldehyde with amine to form an imine.

-

TosMIC addition to the imine, followed by cyclization and dehydration.

Limitations :

-

Limited precedence for cyclopropane integration in Ugi reactions.

-

Requires precise stoichiometry to avoid side products.

Comparative Analysis of Methods

化学反応の分析

Types of Reactions: 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of cyclopropyl-substituted oxazoles.

Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazoles and cyclopropyl derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The cyclopropyl and oxazole rings play a crucial role in its binding affinity and specificity.

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Morpholino Methanone Derivative

The compound (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (CAS No. Not provided) shares the phenylcyclopropyl motif but replaces the oxazole-carboxylic acid with a morpholino-methanone group and a 4-methoxyphenoxy substituent . Key differences include:

- Functional Groups: The methanone and morpholino groups reduce polarity compared to the carboxylic acid in the target compound.

- Synthesis : Prepared via procedure B with a 66% yield, suggesting efficient synthesis under mild conditions .

- Physical Properties : Melting point (135.5–135.9°C) is lower than saturated heterocycles, likely due to reduced hydrogen bonding .

Dihydrooxazole Derivatives

2-Isopropyl-4,5-dihydrooxazole-4-carboxylic Acid (CAS No. 153180-21-3) features a partially saturated oxazole (oxazoline) ring with an isopropyl substituent . Key contrasts:

- Aromaticity : The dihydrooxazole lacks aromaticity, increasing flexibility and altering electronic properties.

- Physical Properties : Higher melting point (277.2°C) and boiling point (121.4°C) compared to aromatic analogs, likely due to enhanced intermolecular hydrogen bonding .

Esterified Oxazole Derivatives

Compounds like 4-Oxazolecarboxylic acid, 5-[2-[(1-oxopropyl)amino]phenyl]-, methyl ester (CAS No. Not provided) and 4-Oxazolecarboxylic acid, 4,5-dihydro-4-methyl-5-oxo-2-phenyl-, 2-methylpropyl ester (CAS No. 886466-26-8) replace the carboxylic acid with ester groups .

- Solubility : Esters improve lipophilicity, enhancing membrane permeability compared to the free acid form.

- Applications : Ester derivatives are often used as prodrugs or intermediates in peptide synthesis .

Table 1: Comparative Data for Selected Compounds

Key Observations:

- Aromatic vs. Saturated Cores : Aromatic oxazole derivatives generally exhibit lower melting points than dihydrooxazoles due to reduced hydrogen-bonding capacity .

- Carboxylic Acid vs. Esters : Free carboxylic acids (e.g., the target compound) are more polar and acidic, favoring solubility in aqueous environments, whereas esters are more lipophilic .

生物活性

2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid (CAS No. 1272947-00-8) is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, underlining its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a phenyl group and an oxazolecarboxylic acid moiety. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further exploration in drug development.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Protein Tyrosine Kinase Inhibition : The compound has been identified as a potent inhibitor of protein tyrosine kinases (PTKs), which play critical roles in cell signaling pathways associated with cancer and immune responses. Inhibition of PTKs can lead to reduced tumor growth and improved outcomes in various malignancies .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.

- Neuroprotective Effects : There is emerging evidence suggesting that the compound may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound. Below are notable findings:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Modifications to the cyclopropyl or oxazole moieties may enhance potency or selectivity towards specific biological targets.

Future Directions

Further research is warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with PTKs and other targets.

- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens in humans.

- Formulation Development : Exploring different formulations to improve bioavailability and therapeutic outcomes.

Q & A

Q. What are the optimized synthetic routes for 2-(1-Phenylcyclopropyl)-4-oxazolecarboxylic Acid, and how do reaction conditions influence diastereomer ratios?

The synthesis of cyclopropane-containing oxazole derivatives often involves cyclopropanation reactions. For example, cyclopropane rings can be formed via [2+1] cycloaddition using enones and carbene precursors. In analogous compounds, diastereomer ratios (dr) are highly sensitive to reaction conditions. A study on similar cyclopropyl derivatives reported a dr of 6:1 when using preparative column chromatography with hexanes/EtOAc eluents . Key factors include:

- Catalyst choice : Transition metal catalysts (e.g., Rh, Cu) can influence stereoselectivity.

- Temperature : Lower temperatures may favor kinetic control, affecting dr.

- Solvent polarity : Polar solvents (e.g., EtOAc) can improve separation during chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming the cyclopropane ring (characteristic upfield shifts for cyclopropane protons at δ ~1.0–2.5 ppm) and oxazole ring protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for intermediates with isotopic patterns from chlorine or fluorine substituents .

- HPLC : Reverse-phase HPLC with UV detection is recommended for purity assessment, particularly when separating diastereomers .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Hygroscopicity : Cyclopropane derivatives may absorb moisture, affecting reactivity. Store in sealed containers with desiccants .

- Temperature sensitivity : Stability testing at 4°C (short-term) and -20°C (long-term) is advised. Avoid repeated freeze-thaw cycles .

- Light sensitivity : Oxazole rings can degrade under UV light; use amber vials for storage .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound derivatives?

- Docking studies : Molecular docking with target proteins (e.g., enzymes or receptors) can identify binding affinities. For example, oxazole derivatives have shown affinity for bacterial cell wall synthesis enzymes .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors can optimize bioactivity .

- DFT Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in further functionalization .

Q. How can researchers resolve contradictions in reported diastereomer ratios or yields for this compound?

- Reproducibility checks : Validate reaction parameters (e.g., stoichiometry of phenol derivatives, catalyst loading) from literature protocols .

- Advanced chromatography : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) for higher resolution .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or in situ NMR to determine if ratios result from kinetic trapping or equilibrium .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?

- Ring strain : The cyclopropane’s 60° bond angles create high ring strain, making it susceptible to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

- Electrophilic substitution : The phenyl group stabilizes the cyclopropane ring via conjugation, directing electrophiles to the oxazole’s 5-position .

- Cross-coupling potential : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can functionalize the phenyl group without disrupting the cyclopropane .

Q. How do substituents on the oxazole ring modulate the compound’s physicochemical properties?

- Electron-withdrawing groups (EWGs) : Nitro or chloro groups at the 5-position increase acidity (pKa ~3–4) and enhance hydrogen-bonding capacity .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce solubility in polar solvents but improve lipid membrane permeability .

- Bioisosteric replacements : Replacing the carboxylic acid with esters or amides can alter pharmacokinetic profiles (e.g., oral bioavailability) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

- Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions in exothermic cyclopropanation steps .

- Green solvents : Replace hexanes/EtOAc with cyclopentyl methyl ether (CPME) or 2-methyl-THF for safer large-scale purification .

- Process analytical technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progression and intermediates .

Methodological Notes

- Data validation : Cross-reference NMR shifts and MS data with PubChem or SciFinder entries .

- Safety protocols : Follow OSHA guidelines for handling hygroscopic or corrosive intermediates (e.g., eye wash stations, fume hoods) .

- Ethical compliance : Adhere to institutional review boards (IRBs) for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。